molecular formula C21H21ClN4O B2867081 (4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251622-97-5

(4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2867081
CAS RN: 1251622-97-5
M. Wt: 380.88
InChI Key: MUPPKODCJWJBIU-UHFFFAOYSA-N
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Description

(4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21ClN4O and its molecular weight is 380.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

A study by Deady and Devine (2006) explored the synthesis of novel heterocyclic systems, including naphthyridinones. This research demonstrates how various chemical reactions can produce new compounds with potential applications in various fields, including medicinal chemistry (Deady & Devine, 2006).

Drug Design and Receptor Interaction

Research by Landsman et al. (1997) investigated the effects of specific compounds on cannabinoid receptors, demonstrating the relevance of such chemicals in drug design and pharmacological studies (Landsman et al., 1997).

Polymer Science

Mehdipour-Ataei et al. (2005) synthesized novel polyamides using naphthalene-ring containing diamines, highlighting the application of naphthyridin-related compounds in polymer science and materials engineering (Mehdipour-Ataei et al., 2005).

Molecular Structure and DNA Interaction

Kurt et al. (2020) synthesized novel Schiff base ligands, including naphthyridin derivatives, and studied their DNA interaction, underscoring the importance of such compounds in biochemistry and molecular biology (Kurt et al., 2020).

Imaging in Medical Diagnosis

Wang et al. (2017) synthesized a compound related to naphthyridin for use in PET imaging for Parkinson's disease, illustrating the application in medical diagnosis and neuroscience (Wang et al., 2017).

Pharmaceutical Research

Jones et al. (1979) explored the synthesis of naphthyridin-related compounds with potential antiestrogenic activity, indicating its significance in pharmaceutical research and drug development (Jones et al., 1979).

Photocatalysis and Green Chemistry

Jing et al. (2018) developed an environmentally friendly synthesis method for naphthyridin derivatives, pointing to its application in green chemistry and photocatalysis (Jing et al., 2018).

Heterocyclic Chemistry and Drug Discovery

Trécourt et al. (1990) focused on synthesizing fused polyheterocycles, including naphthyridines, for potential use in drug discovery and heterocyclic chemistry (Trécourt et al., 1990).

Molecular Structure Analysis

Swamy et al. (2013) investigated isomorphous structures of small heterocyclic analogues, including those related to naphthyridin, contributing to the field of crystallography and molecular structure analysis (Swamy et al., 2013).

properties

IUPAC Name

[4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-13-5-7-15(11-18(13)22)25-19-16-8-6-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPKODCJWJBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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